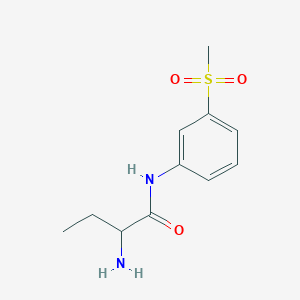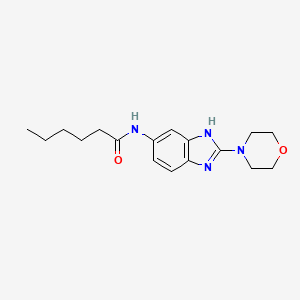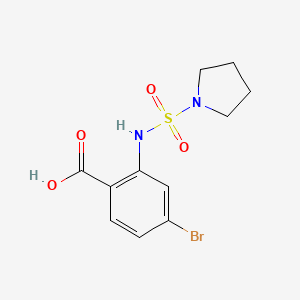
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid, also known as CPIAA, is a novel compound that has recently gained attention in the scientific community due to its potential biological activities. CPIAA is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been synthesized through a specific method.
Mécanisme D'action
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid exerts its anti-inflammatory effects through the inhibition of COX enzymes, specifically COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid also inhibits the production of NO, which is involved in the regulation of blood flow and the immune response.
Biochemical and Physiological Effects:
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have a protective effect on the liver and kidneys. 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been shown to reduce the levels of inflammatory markers, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has several advantages for lab experiments, including its high purity and yield, as well as its specific mechanism of action. However, there are also some limitations to using 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid. One potential area of research is the development of new derivatives of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid that may have improved solubility and bioavailability. Another area of research is the investigation of the safety and efficacy of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid in humans. Additionally, more studies are needed to fully understand the mechanism of action of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid and its potential therapeutic applications.
In conclusion, 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid is a novel compound that has potential anti-inflammatory, analgesic, and antipyretic effects. Its specific mechanism of action and high yield and purity make it a promising candidate for further research. However, more studies are needed to fully understand its safety and efficacy in humans, as well as its potential therapeutic applications.
Méthodes De Synthèse
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been synthesized through a specific method that involves the reaction of 2-cyclopent-2-en-1-ylacetic acid with aniline in the presence of acetic anhydride and sulfuric acid. The reaction results in the formation of 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid, which can be purified through recrystallization. This method has been optimized to produce 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid in high yield and purity.
Applications De Recherche Scientifique
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has been studied for its potential biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. 2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid has also been shown to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.
Propriétés
IUPAC Name |
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(10-12-6-4-5-7-12)16(11-15(18)19)13-8-2-1-3-9-13/h1-4,6,8-9,12H,5,7,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPGLIVQQIUBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(2-cyclopent-2-en-1-ylacetyl)anilino)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)


![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)